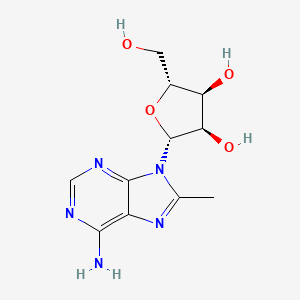
8-甲基腺苷
描述
8-Methyladenosine is a purine nucleoside analogue . It has been found in the urine of healthy people and has broad antitumor activity targeting indolent lymphoid malignancies .
Synthesis Analysis
8-Methyladenosine was synthesized at the Nucleic Acid Center, University of Southern Denmark, by palladium-catalyzed cross-coupling of a tetraalkyltin with a halogenated purine nucleoside .
Chemical Reactions Analysis
8-Methyladenosine is involved in various chemical reactions. For instance, it has been shown that methylation of position 8 is the main product of Cfr action upon reaction with A2503, and that Cfr also has a less pronounced capability to methylate position 2 of A2503 to produce 2,8-dimethyladenosine .
科学研究应用
RNA甲基化和基因表达控制
8-甲基腺苷(m6A)是哺乳动物信使RNA(mRNA)中的一个重要内部修饰,影响着RNA生物学的各个方面。m6A修饰对于RNA代谢至关重要,包括mRNA加工、翻译和降解。Zhao、Roundtree和He(2016)和Meyer和Jaffrey(2014)的研究强调了m6A在调节mRNA命运和功能中的作用,提出了类似于DNA甲基化修饰的转录后甲基化机制。
mRNA剪接和甲基化
核m6A读取蛋白YTHDC1影响mRNA剪接,正如Roundtree和He(2016)所探讨的那样。这项研究提供了对受mRNA甲基化读取蛋白影响的剪接在转录组范围内变化的见解。
甲基化机制和蛋白质相互作用
甲基转移酶Mettl3和Mettl14在催化腺苷的m6A甲基化中的协同功能已在Wang、Doxtader和Nam(2016)的研究中得到阐明。这些发现有助于理解这些蛋白质如何促成体外m6A修饰的产生。
在植物生物学中的作用
在植物中,m6A RNA甲基化在生长、发育和应激反应中发挥着至关重要的作用。Yue、Nie、Yan和Weining(2019)的研究系统地分析了植物m6A调控机制的结构、组成和功能,阐明了其在作物遗传改良中的潜在应用。
翻译效率和稳定性
m6A修饰显著影响信使RNA的翻译效率。Wang等人(2015)的研究揭示了m6A读取蛋白如何与翻译机制相互作用,以控制由m6A标记的动态转录本的蛋白质产生。
细菌中的抗生素耐药性
8-甲基腺苷修饰已在细菌中被发现,赋予了对某些抗生素的耐药性。Giessing等人(2009)的研究表明,Cfr甲基转移酶催化8-甲基腺苷的形成,影响抗生素敏感性。
计算预测和分析
先进的计算方法,例如Chen、Zou和Li(2021)开发的方法,增强了对RNA序列中m6A位点的预测和分析。这些技术为甲基化修饰及其生物学意义提供了有价值的见解。
在癌症进展中的作用
m6A修饰与包括癌症在内的各种疾病的发病机制有关。Wang、Kong、Tao和Ju(2020)的研究重点关注m6A修饰的生理功能及其在人类肿瘤中的潜在作用。
作用机制
Target of Action
8-Methyladenosine (8-mA) is a modification catalyzed by the radical SAM methyltransferase Cfr . The primary target of 8-mA is the peptidyl transferase center of bacterial ribosomes . This center is mainly composed of the central loop of domain V of 23S rRNA and contains binding sites for various antibiotics of clinical and veterinary importance .
Mode of Action
The Cfr methyltransferase confers combined resistance to five different classes of antibiotics that bind to the peptidyl transferase center of bacterial ribosomes . The Cfr-mediated modification has been shown to occur on nucleotide A2503 of 23S rRNA . The Cfr methyltransferase catalyzes the formation of 8-mA . In addition, Cfr also has the ability to catalyze methylation at position 2 to form 2,8-dimethyladenosine .
Biochemical Pathways
The biochemical pathways affected by 8-mA are related to antibiotic resistance. The Cfr modification reaction occurs via a radical-based mechanism . The mutation of single conserved cysteine residues in the radical SAM motif CxxxCxxC of Cfr abolishes its activity .
Pharmacokinetics
The formation of 8-ma is a result of the action of the cfr methyltransferase
Result of Action
The antibiotic resistance conferred by Cfr is provided by methylation at the 8 position and is independent of methylation at the 2 position of A2503 . This modification has been described in natural RNA molecules .
Action Environment
The action environment of 8-mA is primarily within bacterial cells, where it confers resistance to antibiotics It is known that the cfr modification reaction occurs via a radical-based mechanism , which could potentially be influenced by environmental conditions.
未来方向
Recent studies have demonstrated that N6-methyladenosine (m6A), the most abundant, dynamic, and reversible epigenetic RNA modification in eukaryotes, is regulated by a series of enzymes, including methyltransferases (writers), demethylases (erasers), and m6A recognition proteins (readers) . The level of m6A methylation and its regulatory factors are closely associated with the occurrence and disease progression in gliomas . The m6A methylation is expected to become a potential therapeutic target for gliomas in the near future .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYRFMTJZYXPD-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205572 | |
| Record name | 8-Methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyladenosine | |
CAS RN |
56973-12-7 | |
| Record name | 8-Methyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 8-Methyladenosine (m8A) and how was it first discovered?
A1: 8-Methyladenosine (m8A) is a modified adenosine nucleoside found in various RNA molecules. It was first identified as a modification on nucleotide A2503 of 23S rRNA in bacteria resistant to the antibiotic Cfr. []
Q2: How does the introduction of 8-methyladenosine at the 2'-terminus of 2',5'-oligoadenylate (2-5A) affect its interaction with RNase L?
A2: While the 5'-phosphoryl group of 2-5A is generally considered essential for RNase L activation, studies have shown that 5'-O-dephosphorylated 2-5A tetramers with 8-methyladenosine at the 2'-terminus can activate RNase L more effectively than the parent 2-5A molecule. [] This suggests that the 8-methyladenosine modification induces a significant shift in the binding site of RNase L. [, ]
Q3: How does the presence of 8-methyladenosine impact the stability of oligonucleotides against enzymatic degradation?
A3: Introducing an 8-methyladenosine residue at the 2'-terminus of oligonucleotides enhances their resistance to degradation by enzymes like snake venom phosphodiesterase. [, ]
Q4: What is the role of 8-methyladenosine in the context of the 2-5A system and its antiviral activity?
A4: The 2-5A system is an interferon-regulated RNA degradation pathway crucial for innate immunity against viral infections. [] Modified 2-5A analogs containing 8-methyladenosine can activate RNase L, a key enzyme in this pathway, and exhibit antiviral properties. [, ]
Q5: How does the incorporation of a hydroxyalkyl group at the 5'-phosphate of 8-methyladenosine-substituted 2-5A tetramers affect their stability and activity?
A5: Adding a hydroxyalkyl group, such as hydroxyethyl or hydroxybutyl, to the 5'-phosphate of these tetramers increases their resistance to hydrolysis by alkaline phosphatase compared to unmodified counterparts. [, ] While this modification might slightly reduce their ability to activate RNase L initially, the activity can be restored to a significant extent. [, ]
Q6: What are the potential applications of 8-methyladenosine-substituted 2-5A-antisense chimeras in gene therapy?
A6: These chimeras, especially those carrying a hydroxyethyl group and 8-methyladenosine, show promise as novel antisense molecules. [] They can activate RNase L to cleave complementary RNA effectively, making them potential candidates for targeted gene silencing therapies. [, ]
Q7: How does 8-methyladenosine contribute to antibiotic resistance in bacteria?
A7: The Cfr methyltransferase, found in certain bacteria, catalyzes the formation of 8-methyladenosine on A2503 of 23S rRNA. [] This modification confers resistance to five different classes of antibiotics that target the bacterial ribosome's peptidyl transferase center. [, ]
Q8: What is the mechanism by which Cfr catalyzes the formation of 8-methyladenosine?
A9: Cfr is a radical SAM methyltransferase. [, ] Mutations in the conserved cysteine residues within its radical SAM motif (CxxxCxxC) abolish its activity, suggesting that the methylation reaction proceeds through a radical-based mechanism. []
Q9: How can we identify the RNA substrates of radical SAM RNA methylating enzymes like Cfr and RlmN?
A10: A method called miCLIP-MaPseq utilizes the efficient, mechanism-based cross-linking between the enzyme and its RNA substrates for unbiased identification. [] By introducing mismatches at the cross-link site using thermostable group II intron reverse transcriptase, the precise positions of RNA modification can be determined through mismatch profiling. []
Q10: What is the significance of cation-π interactions in the ligand specificity of human S-Adenosylmethionine Decarboxylase (AdoMetDC)?
A11: Crystal structures of AdoMetDC complexed with ligands like MMTA and DMAMA reveal a crucial cation-π interaction between the positively charged ligand and the aromatic rings of Phe7 and Phe223. [] This interaction contributes significantly to ligand binding and specificity. [, ]
Q11: What role do Phe7 and Phe223 play in the substrate binding mechanism of AdoMetDC?
A12: Stopped-flow kinetic experiments demonstrate that mutations in Phe7 and Phe223 significantly affect the rate of substrate binding to AdoMetDC. [, ] This underscores the importance of these residues in mediating the cation-π interactions essential for ligand recognition and binding. [, ]
Q12: Why is a positive charge at the sulfonium ion position crucial for ligand binding and inhibition of AdoMetDC?
A13: The presence of a positive charge at the sulfonium position allows for favorable electrostatic interactions with the aromatic rings of Phe7 and Phe223 within the active site of AdoMetDC. [, ] This interaction is critical for both substrate binding and the inhibitory activity of AdoMetDC inhibitors. [, ]
Q13: What is the structural conformation of poly(8-methyladenylic acid) in its ordered form?
A14: Unlike poly(adenylic acid) or poly(8-bromoadenylic acid), poly(8-methyladenylic acid) forms a regular, single-stranded helix in its ordered state. [] This unique structure arises from the alternating syn and anti conformations of the 8-methyladenylic acid residues. []
Q14: How does the chemical shift of the H2 proton in poly(8-methyladenylic acid) differ between its ordered and disordered forms?
A15: The H2 proton experiences a significant upfield shift in the ordered form of poly(8-methyladenosine) compared to its disordered state. [] This shift, coupled with the temperature dependence of the H2 signal, provides strong evidence for a regular, single-stranded helical structure. []
Q15: What is the significance of the contrasting temperature dependence observed between the H2 and CH3 proton signals in poly(8-methyladenylic acid)?
A16: The H2 proton signal exhibits temperature dependence, correlating with the UV melting curve, while the CH3 proton signal remains independent of temperature. [] This difference can be attributed to the regularly alternating syn and anti conformations of the 8-methyladenylic acid residues within the single-stranded helix. []
Q16: What are the implications of 8-methyladenosine in DNA damage response (DDR)?
A17: Recent research indicates that m8A-modified RNA is recruited to DNA lesions, particularly after UVA microirradiation. [] This recruitment seems to be dependent on PARP activity and is associated with active DNA demethylation occurring in later DDR phases. []
Q17: How does PARP inhibition affect the recruitment of m8A-modified RNA and DNA repair processes?
A18: Inhibiting PARP with Olaparib not only prevents the accumulation of m8A RNA at DNA lesions but also disrupts the recruitment of XRCC1, a vital component of the base excision repair (BER) pathway. [] This suggests a potential role of PARP-dependent m8A RNA recruitment in the BER mechanism. []
Q18: What is the role of γH2AX in the context of m8A-mediated DNA repair?
A19: PARP inhibition leads to increased levels of γH2AX, a histone modification indicative of DNA damage. [] γH2AX exhibits a strong interaction with m8A RNA, potentially stabilizing m8A-positive RNA-DNA hybrid loops. [] These R-loops might act as substrates for a PARP-dependent, non-canonical DNA repair pathway involving m8A modifications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)

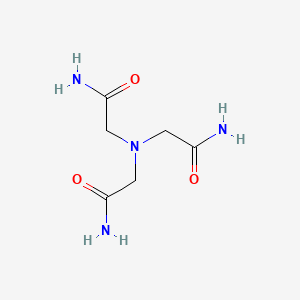


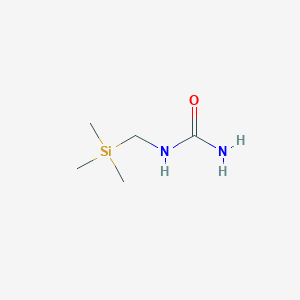
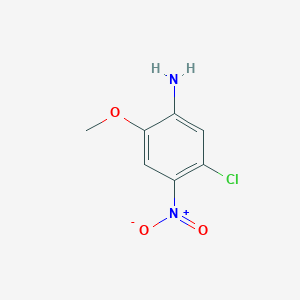
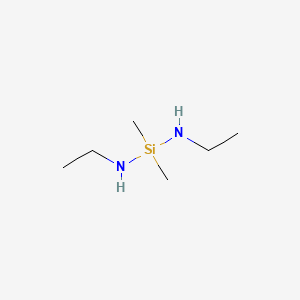
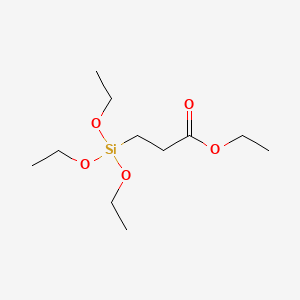
![Benzamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596202.png)